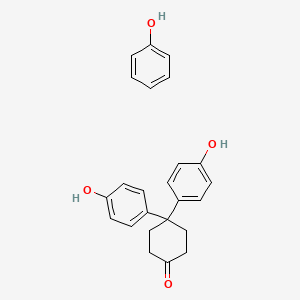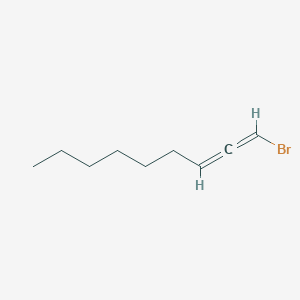
1-Bromonona-1,2-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromonona-1,2-diene is an organic compound characterized by the presence of a bromine atom and a diene structure. This compound is part of the broader class of dienes, which are hydrocarbons containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
準備方法
1-Bromonona-1,2-diene can be synthesized through several methods. One common approach involves the bromination of nona-1,2-diene. This reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial production of this compound may involve more scalable methods, such as continuous flow processes, which allow for better control over reaction conditions and yield.
化学反応の分析
1-Bromonona-1,2-diene undergoes a variety of chemical reactions, including:
Addition Reactions: The compound can participate in 1,2- and 1,4-addition reactions with electrophiles such as hydrogen bromide (HBr).
Substitution Reactions: The bromine atom in this compound can be substituted by nucleophiles in reactions such as nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or other oxygenated derivatives. Reduction reactions can convert the double bonds into single bonds, leading to saturated compounds.
Common reagents used in these reactions include hydrogen bromide, bromine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Bromonona-1,2-diene has several applications in scientific research:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: The unique properties of this compound make it useful in the development of new materials, including polymers and advanced composites.
Biological Studies: Researchers use the compound to study the effects of brominated dienes on biological systems, including their potential as bioactive molecules.
作用機序
The mechanism of action of 1-Bromonona-1,2-diene in chemical reactions involves the interaction of its double bonds with various reagents. In electrophilic addition reactions, the double bonds react with electrophiles to form carbocation intermediates, which then undergo further reactions to yield the final products . The presence of the bromine atom can influence the reactivity and selectivity of these reactions.
類似化合物との比較
1-Bromonona-1,2-diene can be compared to other similar compounds, such as:
1,2-Dibromonona-1,2-diene: This compound has two bromine atoms and exhibits different reactivity due to the presence of additional bromine.
Nona-1,2-diene: Lacking the bromine atom, this compound has different chemical properties and reactivity.
Other Brominated Dienes: Compounds like 1-Bromo-2,3-butadiene share similarities in structure but differ in the position and number of double bonds and bromine atoms.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other dienes and brominated compounds.
特性
CAS番号 |
916200-31-2 |
|---|---|
分子式 |
C9H15Br |
分子量 |
203.12 g/mol |
InChI |
InChI=1S/C9H15Br/c1-2-3-4-5-6-7-8-9-10/h7,9H,2-6H2,1H3 |
InChIキー |
VWSBNMCSYQNBPI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=C=CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14194628.png)
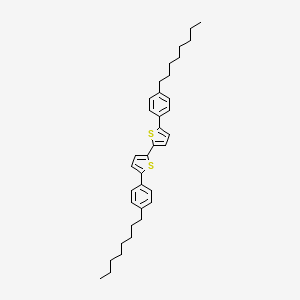
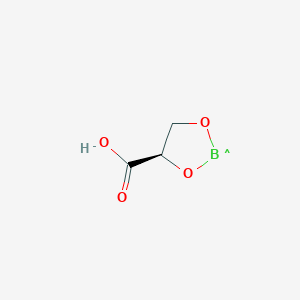
![1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene](/img/structure/B14194645.png)
![1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194648.png)
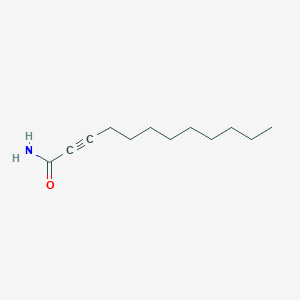
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194661.png)
![2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole]](/img/structure/B14194674.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)
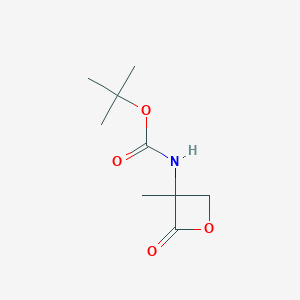

![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
![1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one](/img/structure/B14194705.png)
